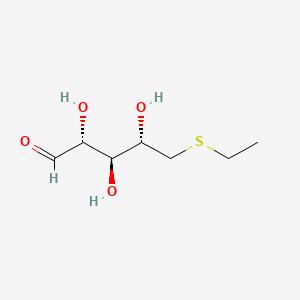
5-Ethylthioribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylthioribose is a derivative of ribose, a five-carbon sugar, where an ethylthio group replaces one of the hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthioribose typically involves the modification of ribose or its derivatives. One common method includes the reaction of ribose with ethylthiol under specific conditions to introduce the ethylthio group. The reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the hydroxyl group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally follows similar principles to laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethylthioribose can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ribose moiety or the ethylthio group, leading to different derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
5-Ethylthioribose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 5-Ethylthioribose exerts its effects involves its conversion to ethionine in certain biological systems. This transformation occurs through a pathway similar to the methionine salvage pathway, where the ethylthio group is metabolized to ethionine, a known cytotoxic agent. This selective toxicity is particularly effective against certain protozoa, making it a potential antiprotozoal agent .
Vergleich Mit ähnlichen Verbindungen
5-Methylthioribose: Similar structure but with a methylthio group instead of an ethylthio group.
5-Isobutylthioribose: Contains an isobutylthio group.
5-Propylthioribose: Contains a propylthio group.
Uniqueness: 5-Ethylthioribose is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties. Its ability to be selectively toxic to protozoa while being non-toxic to mammalian cells highlights its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
53458-56-3 |
|---|---|
Molekularformel |
C7H14O4S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
(2R,3S,4S)-5-ethylsulfanyl-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C7H14O4S/c1-2-12-4-6(10)7(11)5(9)3-8/h3,5-7,9-11H,2,4H2,1H3/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
NMPVNCCANBILIA-XVMARJQXSA-N |
SMILES |
CCSCC(C(C(C=O)O)O)O |
Isomerische SMILES |
CCSC[C@H]([C@H]([C@H](C=O)O)O)O |
Kanonische SMILES |
CCSCC(C(C(C=O)O)O)O |
Key on ui other cas no. |
53458-56-3 |
Synonyme |
5-ethylthioribose 5-S-ethyl-5-thio-D-ribose 5-S-ethyl-5-thioribose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















